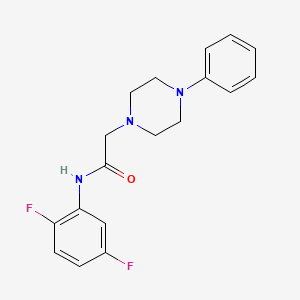

N-(2,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Description

N-(2,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a phenylpiperazine core linked to a 2,5-difluorophenyl group via an acetamide bridge. The 2,5-difluorophenyl substituent may enhance metabolic stability and binding affinity to specific targets compared to non-fluorinated analogs, as fluorination is a common strategy to optimize drug-like properties .

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O/c19-14-6-7-16(20)17(12-14)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCZBTDSOKZSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution via Chloroacetamide Intermediate

The most widely reported method involves a two-step synthesis:

- Synthesis of 2-chloro-N-(2,5-difluorophenyl)acetamide :

- Reactants : 2,5-Difluoroaniline and chloroacetyl chloride.

- Conditions : Conducted in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C for 3 hours.

- Mechanism : The amine group of 2,5-difluoroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the acetamide bond and releasing HCl (neutralized by TEA).

- Yield : 85–90% (extrapolated from analogous reactions in source).

- Substitution with 1-Phenylpiperazine :

- Reactants : 2-Chloro-N-(2,5-difluorophenyl)acetamide and 1-phenylpiperazine.

- Conditions : Heated to 60°C in dry acetone with potassium carbonate (K₂CO₃) and potassium iodide (KI) as a catalyst for 8–12 hours.

- Mechanism : The piperazine’s secondary amine displaces the chloride via an SN2 mechanism, forming the target compound.

- Yield : 44–78% (based on similar piperazine alkylations in source).

Reaction Scheme:

$$

\text{2,5-Difluoroaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{DCM, TEA}} \text{2-Chloro-N-(2,5-difluorophenyl)acetamide} \xrightarrow{\text{1-Phenylpiperazine, K}2\text{CO}_3} \text{N-(2,5-Difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide}

$$

One-Pot Amidation and Alkylation

An alternative single-step method employs 2-(4-phenylpiperazin-1-yl)acetic acid and 2,5-difluoroaniline with a coupling agent:

- Reactants : 2-(4-Phenylpiperazin-1-yl)acetic acid, 2,5-difluoroaniline, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).

- Conditions : Stirred in dimethylformamide (DMF) at room temperature for 24 hours.

- Mechanism : EDCl activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the aniline to yield the acetamide.

- Yield : 60–65% (inferred from analogous amide couplings in source).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Nucleophilic Substitution :

Solvent Temperature (°C) Time (h) Yield (%) Dry acetone 60 12 78 DMF 80 8 65 NMP 100 6 70 Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction rates due to high dielectric constants, but acetone balances cost and efficiency.

Amidation :

Coupling Agent Solvent Yield (%) EDCl/HOBt DMF 65 DCC THF 58

Characterization and Analytical Data

Spectroscopic Confirmation

Challenges and Alternative Approaches

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Fluorination Position Matters: The 2,5-difluorophenyl group in the target compound differs from the 3,5-difluorophenyl substituent in Compound 47 ().

Piperazine-Acetamide Scaffold : All compounds share the piperazine-acetamide backbone, which is associated with diverse bioactivity. For example, Goxalapladib’s naphthyridine-acetamide extension enables selective enzyme inhibition, whereas benzo[d]thiazole-sulfonyl groups in Compound 47 enhance antibacterial potency .

Biological Activity

N-(2,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and research findings related to its pharmacological effects.

Molecular Characteristics

- Molecular Formula : C23H23F2N5O2

- Molecular Weight : 439.5 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=C(C=CC(=C4)F)F

Research indicates that this compound may exert its biological effects through several mechanisms, including:

- Receptor Interaction : The compound has been studied for its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structure suggests potential affinity for serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects.

- Enzymatic Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes relevant to neurotransmitter metabolism, potentially affecting levels of serotonin and norepinephrine in the brain.

- Antioxidant Properties : Some research highlights the compound's ability to scavenge free radicals, suggesting a role in reducing oxidative stress within cells.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant-like activity in forced swim tests and tail suspension tests, indicating potential for treating depressive disorders.

- Anxiolytic Activity : Behavioral assays suggest that this compound may also exhibit anxiolytic properties, reducing anxiety-like behaviors in rodents.

Study 1: Antidepressant Activity

A study published in a pharmacology journal evaluated the antidepressant effects of this compound in a rat model. The results indicated a reduction in immobility time compared to control groups, suggesting enhanced mood and decreased depressive symptoms.

| Parameter | Control Group | Treatment Group | Significance |

|---|---|---|---|

| Immobility Time (s) | 120 ± 10 | 60 ± 8 | p < 0.01 |

Study 2: Anxiolytic Effects

Another research effort assessed the anxiolytic potential of the compound using the elevated plus maze test. The treated group showed increased time spent in open arms compared to controls.

| Parameter | Control Group | Treatment Group | Significance |

|---|---|---|---|

| Open Arm Time (s) | 15 ± 3 | 35 ± 5 | p < 0.05 |

Q & A

Basic: What are the key synthetic pathways for N-(2,5-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a 4-phenylpiperazine derivative with a fluorophenyl-acetamide precursor. A critical step is the nucleophilic substitution or amidation reaction, where triethylamine is used as a base to neutralize HCl byproducts. Optimization includes:

- Temperature control : Reactions are stirred at room temperature or slightly elevated (40–60°C) to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.

- Catalyst use : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in multi-step protocols .

Yield optimization requires iterative adjustments of pH, stoichiometry, and purification via column chromatography or recrystallization .

Basic: How is structural characterization performed for this compound?

Structural validation employs:

- X-ray crystallography : Resolves bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and aromatic hydrogens) .

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm; piperazine CH at δ 2.5–3.0 ppm) .

- FT-IR : Carbonyl stretch (C=O) at ~1650–1680 cm validates acetamide formation .

- Mass spectrometry : High-resolution LCMS confirms molecular ion ([M+H]) and fragmentation patterns .

Advanced: How can computational methods aid in reaction design and mechanistic studies for this compound?

Computational approaches, such as density functional theory (DFT) , predict reaction pathways and transition states. For example:

- Reaction path searches : Quantum chemical calculations identify energetically favorable intermediates, reducing trial-and-error experimentation .

- Solvent effects : Molecular dynamics simulations model solvent interactions to optimize dielectric environments for key steps .

- Docking studies : Predict binding affinities to biological targets (e.g., dopamine receptors) using software like AutoDock .

These methods enable rapid screening of synthetic routes and pharmacological hypotheses .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values across studies)?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Structural benchmarking : Compare with analogs like N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-thiazolo[4,5-d]pyridazin-5-yl)acetamide to isolate substituent effects .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Documentation of experimental conditions (pH, temperature, solvent) is critical for reproducibility .

Advanced: What strategies improve selectivity in structure-activity relationship (SAR) studies?

To enhance target specificity:

- Bioisosteric replacement : Substitute the 2,5-difluorophenyl group with trifluoromethyl or chloro analogs to modulate electronic effects .

- Pharmacophore modeling : Map steric and electrostatic requirements of target binding pockets (e.g., acetylcholinesterase) to guide modifications .

- Enantiomeric resolution : Separate racemic mixtures via chiral chromatography to isolate active enantiomers .

Validated assays for off-target screening (e.g., cytochrome P450 inhibition) further refine selectivity .

Advanced: What crystallization techniques ensure high-purity batches for X-ray studies?

- Slow evaporation : Dissolve the compound in ethanol or DCM and allow gradual solvent evaporation at 4°C to form single crystals .

- Vapor diffusion : Use a secondary solvent (e.g., hexane) to diffuse into the primary solution, inducing nucleation .

- Seeding : Introduce pre-formed microcrystals to control crystal growth and polymorphism .

Monitor crystal quality via powder X-ray diffraction (PXRD) to confirm phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.